molecular formula C14H20N2O B1670282 N-(2,6-dimethylphenyl)piperidine-2-carboxamide CAS No. 15883-20-2

N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Cat. No. B1670282
CAS RN: 15883-20-2
M. Wt: 232.32 g/mol
InChI Key: SILRCGDPZGQJOQ-UHFFFAOYSA-N
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Description

“N-(2,6-dimethylphenyl)piperidine-2-carboxamide” is a chemical compound with the empirical formula C14H20N2O . Its molecular weight is 232.32 . It is a certified reference material .


Molecular Structure Analysis

The molecular structure of “N-(2,6-dimethylphenyl)piperidine-2-carboxamide” is represented by the empirical formula C14H20N2O . The molecular weight of the compound is 232.32 .


Physical And Chemical Properties Analysis

“N-(2,6-dimethylphenyl)piperidine-2-carboxamide” is a solid at 20°C . . The compound appears as a white to almost white powder or crystal .

Scientific Research Applications

“N-(2,6-dimethylphenyl)piperidine-2-carboxamide” is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 . It appears as a white to almost white powder or crystal .

This compound is mainly used in the synthesis of bupivacaine, a long-acting amide local anesthetic . Bupivacaine is used for peripheral nerve block, epidural block, and subarachnoid block .

Piperidine derivatives, such as “N-(2,6-dimethylphenyl)piperidine-2-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

  • Synthesis of Bupivacaine : This compound is primarily used in the synthesis of bupivacaine , a long-acting amide local anesthetic . Bupivacaine is used for peripheral nerve block, epidural block, and subarachnoid block .

  • Pharmaceutical Applications : Piperidine derivatives, such as “N-(2,6-dimethylphenyl)piperidine-2-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

  • Analytical Applications : This compound can be used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

  • Research Studies : Formulations containing bupivacaine, which is synthesized from “N-(2,6-dimethylphenyl)piperidine-2-carboxamide”, have been used as local anesthetics for surgery, oral surgery, and dental procedures and for anesthetic purposes in research studies using animals .

  • Synthesis of Bupivacaine : This compound is primarily used in the synthesis of bupivacaine , a long-acting amide local anesthetic . Bupivacaine is used for peripheral nerve block, epidural block, and subarachnoid block .

  • Pharmaceutical Applications : Piperidine derivatives, such as “N-(2,6-dimethylphenyl)piperidine-2-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

  • Analytical Applications : This compound can be used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

  • Research Studies : Formulations containing bupivacaine, which is synthesized from “N-(2,6-dimethylphenyl)piperidine-2-carboxamide”, have been used as local anesthetics for surgery, oral surgery, and dental procedures and for anesthetic purposes in research studies using animals .

Safety And Hazards

When handling “N-(2,6-dimethylphenyl)piperidine-2-carboxamide”, it is recommended to do so in a well-ventilated place and wear suitable protective clothing. Contact with skin and eyes should be avoided. The formation of dust and aerosols should be prevented, and non-sparking tools should be used .

properties

IUPAC Name

N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRCGDPZGQJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870436
Record name N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)piperidine-2-carboxamide

CAS RN

15883-20-2
Record name 2′,6′-Pipecoloxylidide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15883-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desbutylbupivacaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015883202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',6'-PIPECOLOXYLIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8RN1V7VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere in a Parr bottle, 8.2 mmoles of [Cbz-piperidine-2-carboxylic acid (2,6-dimethyl-phenyl)-amide] was dissolved in MeOH (100 mL). 10% Pd/C (0.5 g) was added, and the bottle was agitated under a hydrogen atmosphere (20 psi) for 30 minutes. The catalyst was filtered off using Millipore filter paper (washing with MeOH). The filtrate was concentrated to a thick syrup, yielding 1.75 grams (92% yield) of [piperidine-2-carboxylic acid (2,6-dimethyl-phenyl)-amide] as an off-white solid. The product was characterized by NMR (DMSO).
Name
Cbz-piperidine-2-carboxylic acid (2,6-dimethyl-phenyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
R Vorberg, N Trapp, D Zimmerli, B Wagner… - …, 2016 - Wiley Online Library
The modulation of pharmacologically relevant properties of N‐alkyl‐piperidine‐2‐carboxamides was studied by selective introduction of 1–3 fluorine atoms into the n‐propyl and n‐butyl …
Q Yan, H Gan, C Li, G Gui, J Wang, X Zha - Molecules, 2023 - mdpi.com
In this study, we not only optimized and improved the synthesis process of levobupivacaine hydrochloride (21) but also conducted a comprehensive exploration of critical industrial-…
Number of citations: 0 www.mdpi.com
A Corciova - Eur. Chem. Bull, 2013 - Citeseer
Bupivacaine(Figure 1),(RS)-1-butyl-N-(2, 6-dimethylphenyl) piperidine-2-carboxamide, is an amide anesthetic with prolonged duration of action. It works by blocking the transmission of …
Number of citations: 6 citeseerx.ist.psu.edu
G Mahowald, T Khaliq, S Basu, D Griggs… - The Journal of …, 2022 - academic.oup.com
Background Liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) is the gold standard for the measurement of fentanyl and norfentanyl (NF) in urine and is …
Number of citations: 3 academic.oup.com
R Vorberg, EM Carreira, K Müller - ChemMedChem, 2017 - Wiley Online Library
In a series of partially fluorinated N‐propyl‐ and N‐butylpiperidine derivatives, three compounds were found to exhibit unexpected instability under mild biophysical assay conditions. …
NS Suveges, ROMA de Souza… - European Journal of …, 2017 - Wiley Online Library
Herein we report a convenient, fast, and high‐yielding method for the generation of the racemic amide anaesthetics mepivacaine, ropivacaine, and bupivacaine. Coupling of α‐picolinic …
TNVG Kumar - … Active Small Molecules: Modern Applications and …, 2023 - books.google.com
Local anesthesia is employed for operative practices and is distinguished by a lack of pain and muscle relaxation. This chapter deals with nerve conduction, mechanism of action, …
Number of citations: 2 books.google.com
M Kumar, V Sravanthi - PharmaTutor, 2014 - pharmatutorjournal.com
The anaesthetic agents are the drugs which causes anaesthesia-reversible loss sensation. It deals with the property of relieving the pain without eliminating sensation. These drugs are …
Number of citations: 1 www.pharmatutorjournal.com
A Oluwaseye, A Uzairu, GA Shallangwa… - Journal of King Saud …, 2020 - Elsevier
DFT quantum mechanical method B3LYP/631G ∗∗ was used to optimize the molecular geometry of some 2-amino-N-benzylacetamide derivatives with anticonvulsant activities. …
Number of citations: 20 www.sciencedirect.com

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